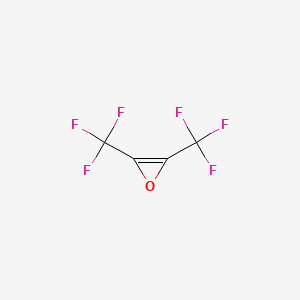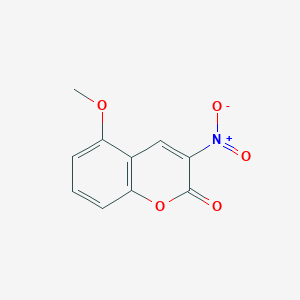
5-Methoxy-3-nitro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-nitro-2H-1-benzopyran-2-one is a derivative of benzopyran, a class of organic compounds known for their diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one typically involves the nitration of 5-methoxy-2H-1-benzopyran-2-one. This can be achieved through the reaction of 5-methoxy-2H-1-benzopyran-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and product quality.
化学反応の分析
Types of Reactions: 5-Methoxy-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products:
Reduction: 5-Methoxy-3-amino-2H-1-benzopyran-2-one.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxy-3-nitro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of photochromic materials and dyes.
作用機序
The mechanism of action of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Coumarin (2H-1-benzopyran-2-one): Lacks the methoxy and nitro groups, making it less reactive in certain chemical reactions.
7-Methoxy-2H-1-benzopyran-2-one: Similar structure but lacks the nitro group, affecting its chemical and biological properties.
3-Nitro-2H-1-benzopyran-2-one: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness: 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88184-86-5 |
|---|---|
分子式 |
C10H7NO5 |
分子量 |
221.17 g/mol |
IUPAC名 |
5-methoxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-8-3-2-4-9-6(8)5-7(11(13)14)10(12)16-9/h2-5H,1H3 |
InChIキー |
XQDBMOLTPZGPFT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=C(C(=O)O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
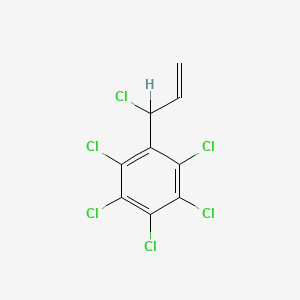

![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
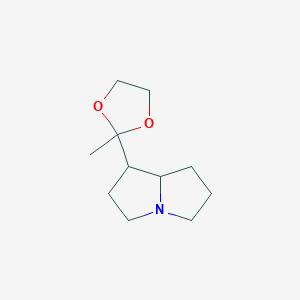
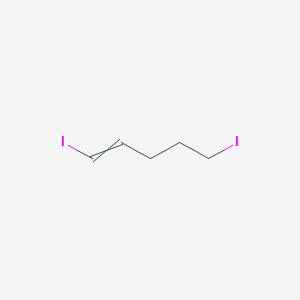


![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)


